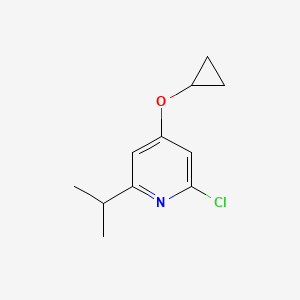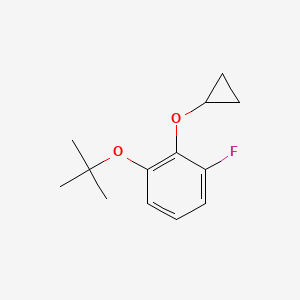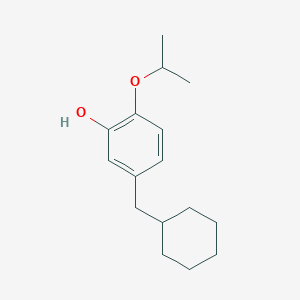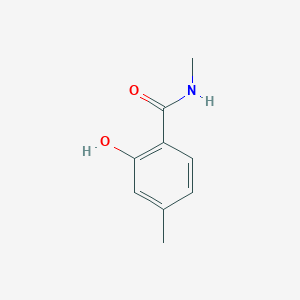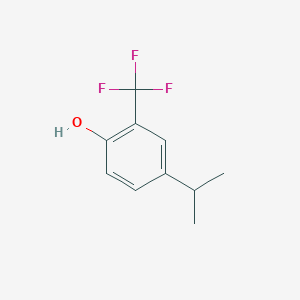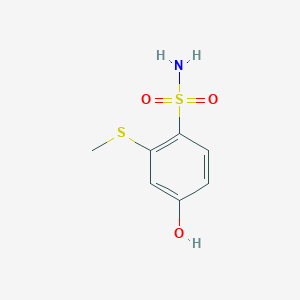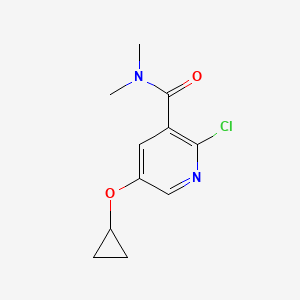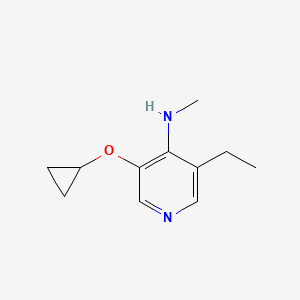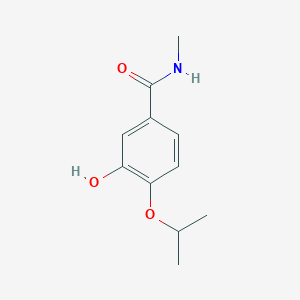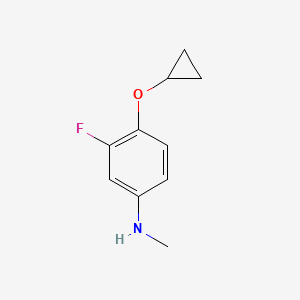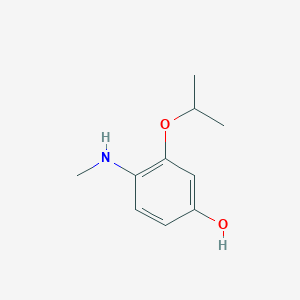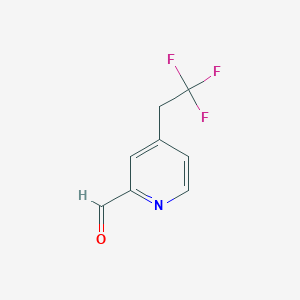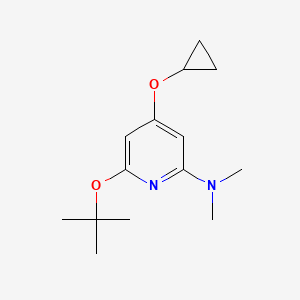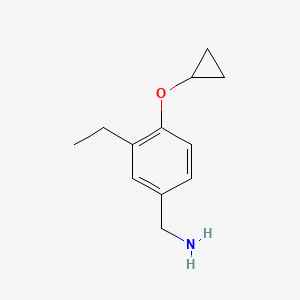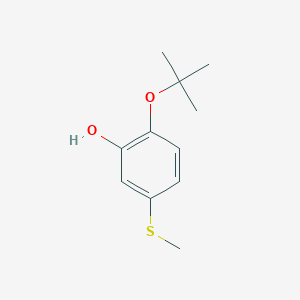
2-(Tert-butoxy)-5-(methylsulfanyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Tert-butoxy)-5-(methylsulfanyl)phenol is an organic compound that features a tert-butoxy group and a methylsulfanyl group attached to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of phenol with tert-butyl 2,2,2-trichloroacetimidate in the presence of a noncoordinating acid-base catalyst such as bis(trifluoromethane)sulfonimide and 2,6-lutidine . This method allows for the selective tert-butylation of phenols under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability . These systems allow for continuous production and better control over reaction conditions, leading to higher yields and reduced waste.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Tert-butoxy)-5-(methylsulfanyl)phenol can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The phenol group can be reduced to form corresponding alcohols.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as KMnO₄ or OsO₄ can be used for oxidation reactions.
Reduction: Reducing agents like LiAlH₄ or NaBH₄ are commonly used.
Substitution: Substitution reactions may involve reagents like SOCl₂ or various nucleophiles.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Tert-butoxy)-5-(methylsulfanyl)phenol has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the phenol site.
Biology: Potential use in the development of bioactive molecules due to its unique functional groups.
Medicine: May serve as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and polymers due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(tert-butoxy)-5-(methylsulfanyl)phenol involves its ability to undergo various chemical transformations. The tert-butoxy group provides steric hindrance, protecting the phenol group from unwanted reactions, while the methylsulfanyl group can participate in redox reactions. These properties make it a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl ethers: Similar in having a tert-butyl group attached to an oxygen atom.
Methylsulfanyl phenols: Compounds with a methylsulfanyl group attached to a phenol ring.
Uniqueness
2-(Tert-butoxy)-5-(methylsulfanyl)phenol is unique due to the combination of both tert-butoxy and methylsulfanyl groups on the same phenol ring. This dual functionality provides enhanced stability and reactivity, making it valuable in various synthetic applications .
Propriétés
Formule moléculaire |
C11H16O2S |
|---|---|
Poids moléculaire |
212.31 g/mol |
Nom IUPAC |
2-[(2-methylpropan-2-yl)oxy]-5-methylsulfanylphenol |
InChI |
InChI=1S/C11H16O2S/c1-11(2,3)13-10-6-5-8(14-4)7-9(10)12/h5-7,12H,1-4H3 |
Clé InChI |
AQZDWIKKWITHNM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1=C(C=C(C=C1)SC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


